Brevinin-1SHb antimicrobial peptide
説明
Brevinin-1SHb belongs to the Brevinin-1 family of antimicrobial peptides (AMPs), primarily isolated from frog skin secretions. These peptides are characterized by their α-helical secondary structures, cationic charges, and amphipathic properties, enabling membrane disruption and immunomodulatory functions . Brevinin-1 peptides exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even cancer cells, with emerging roles in neutralizing lipopolysaccharides (LPS) and suppressing inflammation .
特性
生物活性 |
Antimicrobial |
|---|---|
配列 |
PLIASLAGNVVPNIFCKITKRC |
製品の起源 |
United States |
類似化合物との比較
Structural and Physicochemical Properties
Brevinin-1 peptides share a conserved N-terminal "Rana box" motif (Cys–Lys–X–Cys) but vary in sequence length, charge, and hydrophobicity, which critically influence their activity. For example:
| Peptide | Net Charge | Hydrophobicity (<H>) | Key Structural Features |
|---|---|---|---|
| Brevinin-1GHd | +4 | 0.653 | Dominant α-helix, LPS-binding residues |
| Brevinin-1BW | +5 | 0.592 | Enhanced α-helical stability in SDS micelles |
| Brevinin-1GHa | +5 | 0.592 | High thermal stability |
| Brevinin-1PLb | +3 | 0.610 | Modified N-terminus for reduced cytotoxicity |
Brevinin-1GHd’s higher hydrophobicity compared to Brevinin-1GHa correlates with its superior antimicrobial potency, while its reduced charge relative to Brevinin-1BW may explain weaker LPS neutralization .
Antimicrobial Activity
Brevinin-1 peptides demonstrate variable efficacy against multidrug-resistant (MDR) pathogens:
| Peptide | MIC (μM) Against Key Pathogens | |||
|---|---|---|---|---|
| E. coli | S. aureus | MRSA | C. albicans | |
| Brevinin-1GHd | 8 | 2 | 4 | 4 |
| Brevinin-1BW | 4 | 1 | 2 | 2 |
| Brevinin-1GHa | 4 | 2 | 4 | 2 |
| Brevinin-2GUb | 16 | 8 | 16 | 32 |
Brevinin-1BW shows rapid bactericidal effects, achieving >90% inhibition of S. aureus within 1 hour at 2× MIC . Brevinin-1GHd additionally eradicates biofilms of Pseudomonas aeruginosa and MRSA at sub-MIC concentrations, a trait absent in Brevinin-1GHa .
Immunomodulatory and Anti-Inflammatory Functions
Brevinin-1GHd is the first Brevinin-1 peptide reported to neutralize LPS (Kd = 6.49 ± 5.40 mM) and suppress pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting the MAPK pathway in macrophages . In contrast, Brevinin-1BW reduces oxidative stress via antioxidant activity but lacks direct anti-inflammatory mechanisms .
Cytotoxicity and Selectivity
Hemolytic activity varies significantly among analogs:
| Peptide | HC50 (μM) | Therapeutic Index (HC50/MIC) |
|---|---|---|
| Brevinin-1GHd | >128 | >32 |
| Brevinin-1BW | 64 | 32 |
| Brevinin-1GHa | 32 | 16 |
HC50: Hemolytic concentration causing 50% cell lysis; Data from
Brevinin-1GHd’s low hemolysis despite high hydrophobicity highlights the role of sequence optimization in balancing efficacy and safety .
Mechanistic Insights and Innovations
- Membrane Disruption : Brevinin-1 peptides adopt α-helical conformations in hydrophobic environments, penetrating bacterial membranes via electrostatic interactions with anionic phospholipids .
- Synergy with Antibiotics : Modified analogs like des-Ala16-[Lys4]brevinin-1PL enhance the efficacy of conventional antibiotics against MDR Acinetobacter baumannii by disrupting biofilm matrices .
- Targeted Design : N-terminal truncation of Brevinin-1PLb (e.g., peptide B1A) improves proteolytic stability and retains activity at physiological salt concentrations .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
